
Cyclopentanepropanal, 1-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanepropanal, 1-ethenyl- is an organic compound with the molecular formula C10H16O It is a member of the cyclopentane family, characterized by a cyclopentane ring attached to a propanal group with an ethenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanepropanal, 1-ethenyl- can be achieved through several methods. One common approach involves the reaction of cyclopentane with propanal in the presence of a catalyst to form the desired product. Another method includes the use of organocerium reagents, which react with cycloalkanones to provide alkoxides, followed by the addition of MsCl or SOCl2 with DBU to yield the final product .
Industrial Production Methods
Industrial production of Cyclopentanepropanal, 1-ethenyl- typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanepropanal, 1-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclopentane derivatives with various functional groups, such as alcohols, carboxylic acids, and halogenated compounds.
Aplicaciones Científicas De Investigación
Cyclopentanepropanal, 1-ethenyl- has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclopentanepropanal, 1-ethenyl- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, inhibiting radical chain oxidation of organic compounds . This activity is attributed to the presence of active centers in the molecule that terminate oxidation chains, thereby protecting cells from oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentene: A similar compound with a cyclopentane ring and an ethenyl group.
Cyclopentadiene: Contains a cyclopentane ring with two double bonds.
Cyclopropane: A smaller ring structure with similar reactivity.
Uniqueness
Cyclopentanepropanal, 1-ethenyl- is unique due to its specific combination of a cyclopentane ring with a propanal group and an ethenyl substituent. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and industry.
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
3-(1-ethenylcyclopentyl)propanal |
InChI |
InChI=1S/C10H16O/c1-2-10(8-5-9-11)6-3-4-7-10/h2,9H,1,3-8H2 |
Clave InChI |
WAJVDBSGBYQCME-UHFFFAOYSA-N |
SMILES canónico |
C=CC1(CCCC1)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


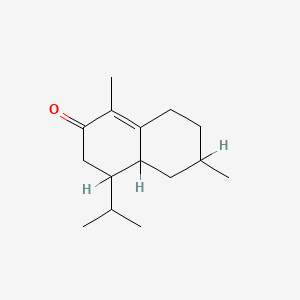
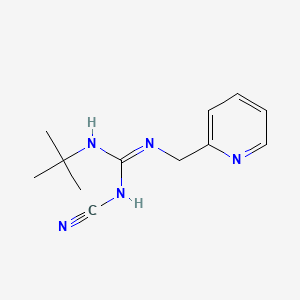
![[2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B13792409.png)
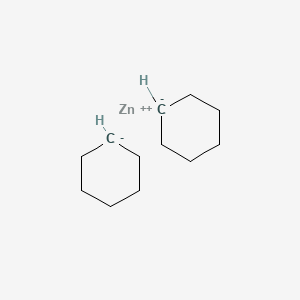
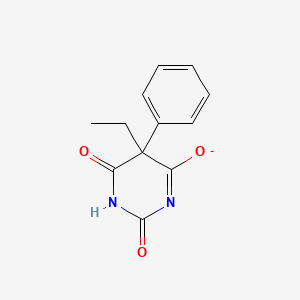
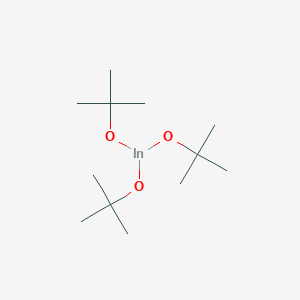
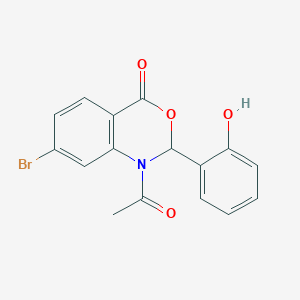
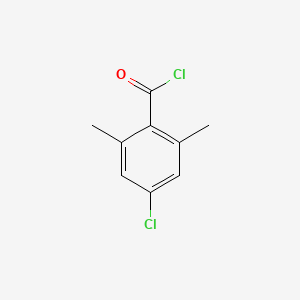
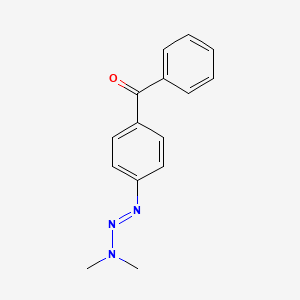
![(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane](/img/structure/B13792452.png)
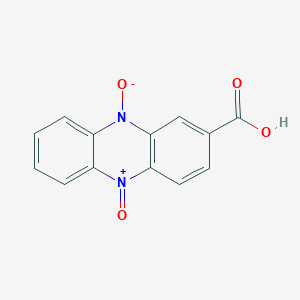
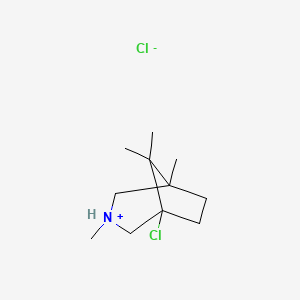
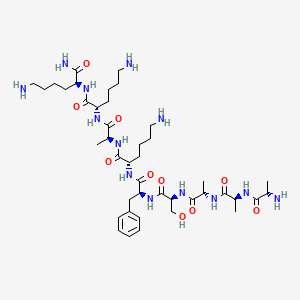
![N,N-diethylethanamine;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B13792493.png)
